N-Benzoyl-L-methionine
Overview
Description
N-Benzoyl-L-methionine is a compound with the molecular formula C12H15NO3S . It contains a total of 32 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 sulfide .
Synthesis Analysis
N-Benzoyl-L-methionine can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .Molecular Structure Analysis
The molecular structure of N-Benzoyl-L-methionine includes a total of 32 bonds. There are 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 sulfide(s) .Chemical Reactions Analysis
N-Benzoyl-L-methionine has been found to be stable during incubation with carbohydrate compounds such as reducing sugars, dicarbonyl compounds, reductones, and Amadori rearrangement products (ARPs). The reaction products were identified and quantified by HPLC-UV and HPLC-MS .Physical And Chemical Properties Analysis
N-Benzoyl-L-methionine has a molecular weight of 253.32 . It contains 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The compound is a white powder and should be stored at temperatures below −20°C .Scientific Research Applications
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Enhanced Production of S-adenosyl-L-methionine (SAM)
- Scientific Field : Microbiology and Bioengineering .
- Application Summary : SAM is an essential metabolite in all living cells, playing an important role in cellular functions such as methylation, sulfuration, and polyamine synthesis . The study aimed to obtain an industrial strain with overproduction of SAM .
- Methods of Application : The wild-type strain, Saccharomyces cerevisiae CGMCC 1226, was subjected to successive mutagenic with ultraviolet irradiation (UV) coupled with ethionine-resistant screening procedure .
- Results : A high SAM yield strain, designated as Saccharomyces cerevisiae CGMCC 2842, was successfully selected and exhibited higher SAM synthetase activity which was increased by 2.7-fold in comparison with the wild-type strain .
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Protection Against Oxidative Stress and Mitochondrial Dysfunction
- Scientific Field : Neurobiology and Pharmacology .
- Application Summary : L-methionine has been demonstrated to have crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . The study aimed to study the preventive effects of methionine in counteracting 6-hydroxydopamine (6-OHDA)-induced injury .
- Methods of Application : The protective effects of the amino acid L-methionine were analyzed in an in vitro model of Parkinson’s disease .
- Results : The data suggested that an L-methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .
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Biomedical Applications
- Scientific Field : Biomedical Science .
- Application Summary : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
- Methods of Application : The unique structural characteristics of Met allow for two chemical modification methods .
- Results : Applications of Met in cancer treatment and diagnosis are summarized in detail . The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
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Enhancement of Exercise Performance
- Scientific Field : Sports Nutrition .
- Application Summary : L-Methionine supplementation may enhance exercise performance and accelerate recovery by reducing inflammation and oxidative damage .
- Methods of Application : L-Methionine is often used as a precursor in the production of various drugs and pharmaceutical compounds .
- Results : Studies have suggested that L-Methionine supplementation may enhance exercise performance and accelerate recovery .
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Nutritive Element in Infant Milk Preparations
- Scientific Field : Nutrition .
- Application Summary : L-Methionine is used as a nutritive element in infant milk preparations, parenteral nutrition, health foods, and as a component of sports supplements .
- Methods of Application : L-Methionine is added to infant milk preparations, parenteral nutrition, health foods, and sports supplements .
- Results : The addition of L-Methionine in these products provides essential nutrients .
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Anticancer Agent
- Scientific Field : Oncology .
- Application Summary : L-Methioninase has the potential to selectively sensitize tumour cells to many classes of currently used chemotherapy .
- Methods of Application : L-Methioninase is used in combination therapy .
- Results : The most significant promise for L-methioninase is in combination therapy, where it has the potential to selectively sensitize tumour cells to many classes of currently used chemotherapy .
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Support for Liver Health
- Scientific Field : Hepatology .
- Application Summary : L-Methionine has been studied for its potential to support liver health and aid in the detoxification process by promoting the synthesis of glutathione .
- Methods of Application : L-Methionine is often used as a supplement for liver health .
- Results : Studies have suggested that L-Methionine may support liver health and aid in the detoxification process .
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Reducing Exercise-Induced Oxidative Stress and Muscle Damage
- Scientific Field : Sports Nutrition .
- Application Summary : L-Methionine has gained attention for its potential role in reducing exercise-induced oxidative stress and muscle damage .
- Methods of Application : L-Methionine is often used as a supplement for sports performance .
- Results : Studies have suggested that L-Methionine may enhance exercise performance and accelerate recovery .
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Decreased Risk of Dementia and Reduced Loss of Brain Volume
- Scientific Field : Neurology .
- Application Summary : A high ratio of high L-methionine and low homocysteine was associated with a decreased risk of dementia and reduced loss of brain volume .
- Methods of Application : L-Methionine is often used as a supplement for brain health .
- Results : Studies have suggested that L-Methionine may decrease the risk of dementia and reduce loss of brain volume .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-benzamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145564 | |
Record name | N-Benzoyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-methionine | |
CAS RN |
10290-61-6 | |
Record name | N-Benzoyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10290-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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